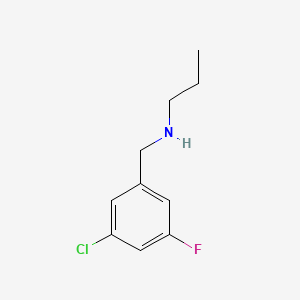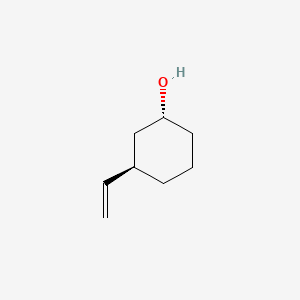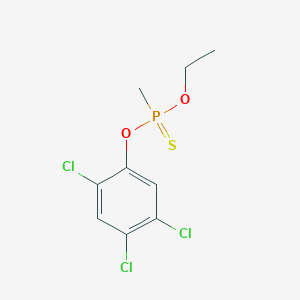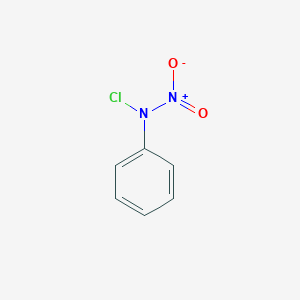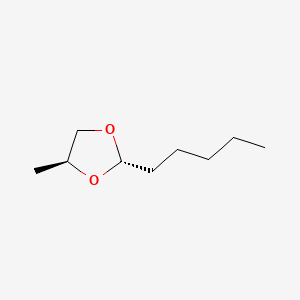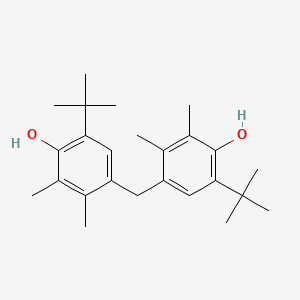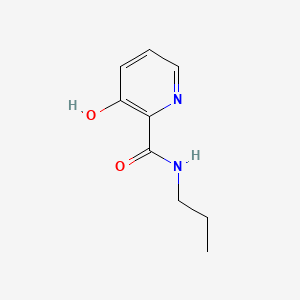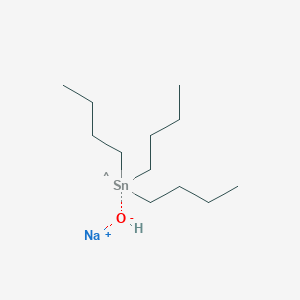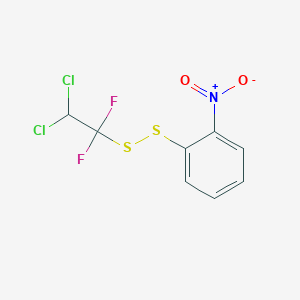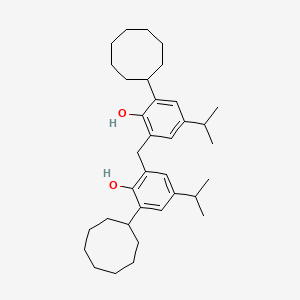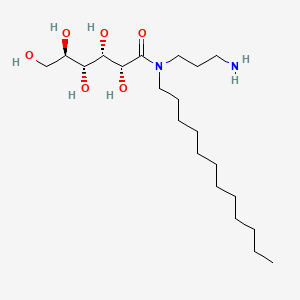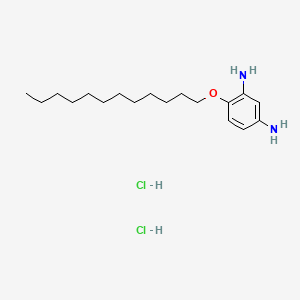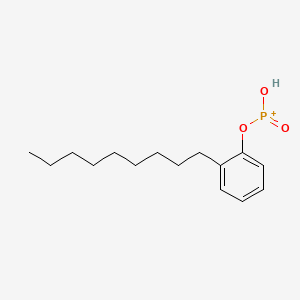
(Nonylphenyl) hydrogen phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nonylphenyl) hydrogen phosphonate is an organophosphorus compound characterized by the presence of a nonylphenyl group attached to a hydrogen phosphonate moiety. This compound is part of the broader class of H-phosphonates, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nonylphenyl) hydrogen phosphonate typically involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:
[ \text{Nonylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful handling of phosphorus trichloride and the subsequent hydrolysis step, which must be controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
(Nonylphenyl) hydrogen phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonate group to a phosphate group.
Substitution: The hydrogen atom in the phosphonate group can be replaced by other substituents, such as alkyl or aryl groups.
Hydrolysis: This reaction leads to the formation of phosphonic acid and nonylphenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Nonylphenyl phosphate
Substitution: Various substituted phosphonates
Hydrolysis: Nonylphenol and phosphonic acid
Scientific Research Applications
(Nonylphenyl) hydrogen phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Nonylphenyl) hydrogen phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl hydrogen phosphonate
- Octylphenyl hydrogen phosphonate
- Dodecylphenyl hydrogen phosphonate
Comparison
(Nonylphenyl) hydrogen phosphonate is unique due to its nonyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with biological molecules. Compared to phenyl hydrogen phosphonate, the nonyl group provides greater lipophilicity, which can affect its solubility and distribution in biological systems.
Properties
CAS No. |
94060-69-2 |
|---|---|
Molecular Formula |
C15H24O3P+ |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
hydroxy-(2-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C15H23O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)18-19(16)17/h9-10,12-13H,2-8,11H2,1H3/p+1 |
InChI Key |
OMELNGHVALSQTE-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


